molecular formula C14H13F3N6O B2849564 1-ethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide CAS No. 2034277-84-2

1-ethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide

Cat. No. B2849564
CAS RN: 2034277-84-2
M. Wt: 338.294
InChI Key: BFUYVRBBURZZBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chemical substance, which is a white to pale yellow crystalline powder . It is mainly used as a pharmaceutical intermediate in the chemical synthesis process .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves adding ethanol and hydrazine hydrate, dropwise adding 2-chloropyrazine, regulating the pH value to 6, and removing impurities to obtain 2 .


Molecular Structure Analysis

The molecular formula of this compound is C14H17F3N6O . Triazole compounds, which are part of this molecule, contain two carbon and three nitrogen atoms and are readily capable of binding in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

The reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido is involved in the synthesis of this compound. The reaction involves the use of triethylamine .


Physical And Chemical Properties Analysis

The compound is a white to pale yellow crystalline powder . More specific physical and chemical properties were not found in the search results.

Mechanism of Action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents . Therefore, it is plausible that this compound may also target similar biological entities.

Mode of Action

Similar compounds have been shown to exhibit cytotoxicity and antiviral activity . This suggests that the compound may interact with its targets to inhibit their function, leading to a reduction in the viability of the affected cells or viruses.

Biochemical Pathways

Similar compounds have been shown to exhibit antiviral and antimicrobial activities , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of viruses and microbes.

Pharmacokinetics

The compound’s structural similarity to other triazolo[4,3-a]pyrazine derivatives suggests that it may have similar pharmacokinetic properties. These could include absorption in the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and excretion through the kidneys.

Result of Action

Similar compounds have been shown to exhibit cytotoxicity and antiviral activity , suggesting that this compound may also have similar effects. This could include the inhibition of cell growth or viral replication.

Safety and Hazards

The compound is a potential genotoxic impurity . Since it is used in long-term treatments, the content of nitroso impurity must be controlled using suitable techniques .

properties

IUPAC Name

1-ethyl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N6O/c1-2-22-5-4-10(21-22)13(24)18-8-12-20-19-11-7-9(14(15,16)17)3-6-23(11)12/h3-7H,2,8H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUYVRBBURZZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.